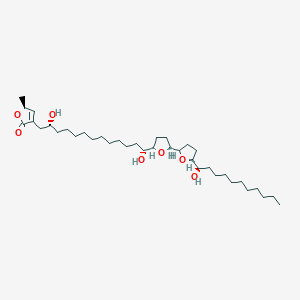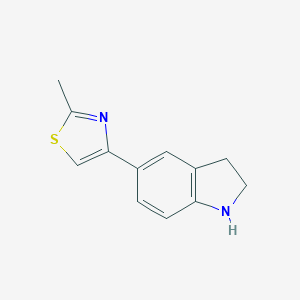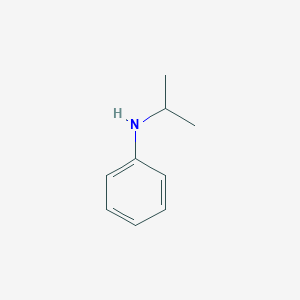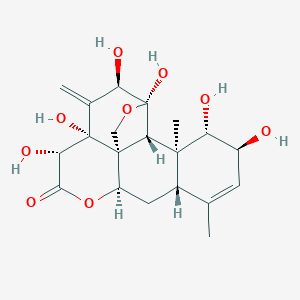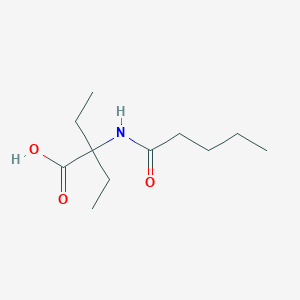
2-Ethyl-2-(pentanoylamino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-(pentanoylamino)butanoic acid, also known as EPAB, is a modified amino acid that has gained attention in the scientific community for its potential therapeutic applications. EPAB is a synthetic derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. In
作用机制
2-Ethyl-2-(pentanoylamino)butanoic acid's mechanism of action is not fully understood, but it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB activation leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, 2-Ethyl-2-(pentanoylamino)butanoic acid can reduce the production of these inflammatory mediators.
生化和生理效应
2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have antioxidant activity and can protect against oxidative stress-induced damage. 2-Ethyl-2-(pentanoylamino)butanoic acid has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 2-Ethyl-2-(pentanoylamino)butanoic acid is its ease of synthesis, which makes it readily available for lab experiments. 2-Ethyl-2-(pentanoylamino)butanoic acid is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-Ethyl-2-(pentanoylamino)butanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
2-Ethyl-2-(pentanoylamino)butanoic acid is a promising molecule with potential therapeutic applications in various diseases. Future research should focus on further elucidating its mechanism of action and exploring its potential in other disease areas, such as cancer and cardiovascular disease. Additionally, the development of more water-soluble derivatives of 2-Ethyl-2-(pentanoylamino)butanoic acid could improve its bioavailability and make it a more viable therapeutic option.
合成方法
2-Ethyl-2-(pentanoylamino)butanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the amino group of methionine with a tert-butyloxycarbonyl (Boc) group. The protected methionine is then reacted with pentanoyl chloride to form the corresponding amide. The Boc group is then removed, and the resulting intermediate is coupled with ethyl bromoacetate to yield 2-Ethyl-2-(pentanoylamino)butanoic acid.
科学研究应用
2-Ethyl-2-(pentanoylamino)butanoic acid has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an anti-inflammatory agent. In vitro and in vivo studies have shown that 2-Ethyl-2-(pentanoylamino)butanoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
CAS 编号 |
141745-72-4 |
|---|---|
产品名称 |
2-Ethyl-2-(pentanoylamino)butanoic acid |
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC 名称 |
2-ethyl-2-(pentanoylamino)butanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-7-8-9(13)12-11(5-2,6-3)10(14)15/h4-8H2,1-3H3,(H,12,13)(H,14,15) |
InChI 键 |
UIZMGTKPFTXWEU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(CC)(CC)C(=O)O |
规范 SMILES |
CCCCC(=O)NC(CC)(CC)C(=O)O |
同义词 |
Butanoic acid, 2-ethyl-2-[(1-oxopentyl)amino]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



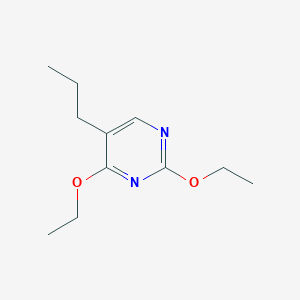
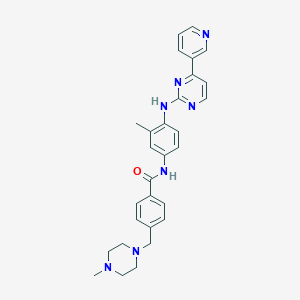
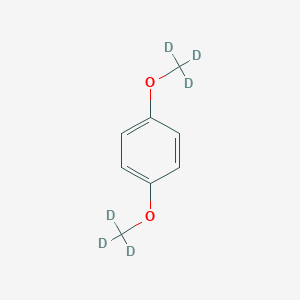
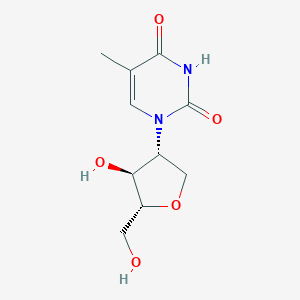
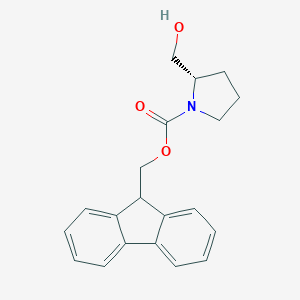
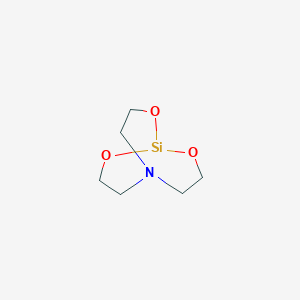
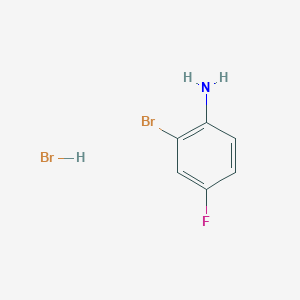
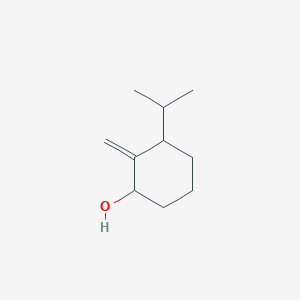
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
